An In-Depth Technical Guide to De(cladinosyl) clarithromycin: Structure, Properties, and Implications
An In-Depth Technical Guide to De(cladinosyl) clarithromycin: Structure, Properties, and Implications
Introduction
In the landscape of macrolide antibiotics, clarithromycin stands as a cornerstone for treating a variety of bacterial infections. As a semi-synthetic derivative of erythromycin, its improved acid stability and pharmacokinetic profile have cemented its clinical importance. However, the integrity and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to the understanding of its related substances—impurities and degradation products that can arise during synthesis, formulation, and storage.
De(cladinosyl) clarithromycin, also known as Clarithromycin Impurity I, is one such critical related substance. It is the aglycone core of clarithromycin, lacking the neutral L-cladinose sugar at the C-3 position of the macrolactone ring. Far from being an inert substance, this molecule is a principal acid-catalyzed degradation product and a known in vivo metabolite of clarithromycin.[1] Crucially, it retains significant antibacterial properties, making its study essential for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry.[2]
This technical guide provides a comprehensive overview of de(cladinosal) clarithromycin, delving into its chemical structure, physicochemical properties, and biological activity. It offers field-proven insights into its formation, analytical characterization, and the critical structure-activity relationships that define its function, providing a holistic understanding for drug development professionals.
Section 1: Molecular Structure and Identification
De(cladinosyl) clarithromycin is formed by the cleavage of the glycosidic bond linking the C-3 hydroxyl group of the erythronolide A ring to the L-cladinose sugar. The core structure, including the 14-membered macrolactone ring and the D-desosamine sugar at C-5, remains intact. This structural modification is the defining characteristic of this molecule.
Nomenclature and Key Identifiers:
-
Systematic (IUPAC) Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy}-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2]
-
Common Synonyms: 3-O-Decladinosyl-6-O-methylerythromycin A, 5-O-Desosaminyl-6-O-methylerythronolide A, Clarithromycin EP Impurity I
-
CAS Number: 118058-74-5
-
Molecular Formula: C₃₀H₅₅NO₁₀
-
Molecular Weight: 589.76 g/mol
The structural difference between the parent compound and its de(cladinosyl) derivative is visualized below.
Caption: Relationship between Clarithromycin and its de(cladinosyl) derivative.
Section 2: Physicochemical Properties
The physicochemical properties of de(cladinosyl) clarithromycin dictate its behavior in pharmaceutical formulations and biological systems. While specific quantitative data for this derivative is not widely published, its properties can be inferred from its structure and compared with the well-characterized parent compound, clarithromycin.
| Property | De(cladinosyl) Clarithromycin | Clarithromycin (for comparison) | Source(s) |
| Appearance | White to Off-White Solid | White Crystalline Solid | ,[1] |
| Molecular Formula | C₃₀H₅₅NO₁₀ | C₃₈H₆₉NO₁₃ | ,[1] |
| Molecular Weight | 589.76 g/mol | 747.96 g/mol | ,[1] |
| Melting Point | Data not available | ~217-225 °C | ,[1] |
| Solubility | Inferred: Poorly soluble in water at neutral pH; solubility increases in acidic conditions. | Practically insoluble in water; soluble in acetone; slightly soluble in methanol and ethanol.[1] Solubility increases in acid. | |
| pKa | Data not available (Expected to be similar to Clarithromycin due to the intact desosamine amine) | 8.99 (due to the dimethylamino group on the desosamine sugar) | [1] |
| Stability | Formed by acid-catalyzed degradation of clarithromycin. | Labile in acidic conditions (pH < 3), leading to degradation. |
The key takeaway for formulation scientists is the pH-dependent solubility and stability profile. Like its parent, de(cladinosyl) clarithromycin possesses a basic dimethylamino group, rendering it more soluble in the acidic environment of the stomach. However, this is the very environment that promotes its formation from clarithromycin via hydrolysis.
Section 3: Genesis of De(cladinosyl) clarithromycin
The primary pathway for the formation of de(cladinosyl) clarithromycin is the acid-catalyzed hydrolysis of the glycosidic bond of the L-cladinose sugar. This reaction is of significant interest as it can occur both in vitro in acidic solutions and in vivo within the stomach.
The mechanism is initiated by the protonation of the glycosidic oxygen atom, which weakens the C-O bond, making it susceptible to cleavage. The 6-O-methyl group on the aglycone ring of clarithromycin provides steric hindrance that slows this degradation compared to erythromycin A, but the reaction still proceeds at a notable rate.
Caption: Workflow for the preparation of de(cladinosyl) clarithromycin.
Experimental Protocol: Laboratory-Scale Preparation
This representative protocol is based on the established principles of acid hydrolysis for macrolides. The causality behind using acidic conditions is to specifically target the glycosidic bond of the neutral cladinose sugar, which is more labile than the bond of the basic desosamine sugar.
-
Dissolution: Dissolve a known quantity of clarithromycin reference standard in a minimal volume of a suitable organic solvent (e.g., methanol).
-
Acidification: Add the clarithromycin solution to a larger volume of aqueous acid (e.g., 0.1 N HCl) to achieve the desired final concentration.
-
Incubation: Stir the solution at a controlled temperature (e.g., 37°C) to simulate physiological conditions and promote hydrolysis.
-
Monitoring: Monitor the reaction progress periodically by withdrawing aliquots and analyzing them via HPLC to track the disappearance of the clarithromycin peak and the appearance of the de(cladinosyl) clarithromycin peak.
-
Neutralization & Extraction: Once sufficient conversion is achieved, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Concentrate the organic extract and purify the resulting solid using an appropriate technique, such as preparative reversed-phase HPLC, to isolate de(cladinosyl) clarithromycin from unreacted starting material and other minor degradation products.
-
Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as LC-MS, ¹H-NMR, and HPLC.
Section 4: Biological Profile and Structure-Activity Relationship (SAR)
A critical aspect of de(cladinosyl) clarithromycin is that it is not merely a degradation product but an active antibacterial agent. It has been reported to show "significantly potent antibacterial activity against community acquired respiratory pathogens".[2]
Comparative MIC₉₀ Data for Clarithromycin (µg/mL)
| Pathogen | Clarithromycin MIC₉₀ (µg/mL) | Source(s) |
| Streptococcus pneumoniae | ≤ 0.125 - 0.25 | , |
| Haemophilus influenzae | 4.0 - 8.0 | |
| Moraxella catarrhalis | ≤ 0.125 | |
| Mycobacterium avium | 1.0 - 4.0 |
The reported potency of de(cladinosyl) clarithromycin suggests its MIC values against susceptible strains would be in a clinically relevant range.
Structure-Activity Relationship (SAR) Insights
The activity of de(cladinosyl) clarithromycin provides valuable SAR insights for the macrolide class:
-
Role of the Desosamine Sugar: The D-desosamine sugar, which remains in de(cladinosyl) clarithromycin, is known to be a crucial moiety for binding to the bacterial ribosome. Its presence is fundamental to the antibacterial activity of most macrolides.
-
Role of the L-Cladinose Sugar: The removal of the L-cladinose sugar does not abolish antibacterial activity. This is a pivotal finding, exploited in the development of the ketolide class of antibiotics (e.g., telithromycin). Ketolides lack the cladinose sugar (it is replaced by a keto group), a modification that helps them evade certain bacterial resistance mechanisms (like efflux pumps) and improves their acid stability.
-
Conformational Rigidity: Modeling studies suggest that descladinosyl derivatives of clarithromycin are conformationally rigid molecules, a trait associated with greater activity against Gram-positive bacteria.
Section 5: Presumed Mechanism of Action
As a macrolide, de(cladinosyl) clarithromycin is presumed to exert its antibacterial effect through the same mechanism as its parent compound: inhibition of bacterial protein synthesis. This mechanism involves high-affinity binding to the 23S rRNA component of the 50S ribosomal subunit.
The binding site is located within the polypeptide exit tunnel. By binding to this site, the macrolide physically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein elongation. This action is primarily bacteriostatic but can be bactericidal at higher concentrations.
Caption: Presumed mechanism of action for de(cladinosyl) clarithromycin.
Section 6: Analytical Characterization
Robust analytical methods are essential for the detection, quantification, and characterization of de(cladinosyl) clarithromycin in both bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.
Caption: General workflow for the HPLC analysis of clarithromycin impurities.
Experimental Protocol: HPLC Method for Related Substances
This protocol is a synthesized example based on common methodologies for analyzing clarithromycin and its impurities. The choice of a C18 column is standard for separating moderately polar compounds. The gradient elution is necessary to resolve the parent drug from its more polar degradation product within a reasonable timeframe.
-
Chromatographic System:
-
Column: Kromasil C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Column Temperature: 40°C
-
Flow Rate: 1.1 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.476% w/v Potassium Dihydrogen Phosphate, adjusted to pH 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the clarithromycin sample (bulk or from tablets) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
System Suitability:
-
Inject a reference solution containing known amounts of clarithromycin and de(cladinosyl) clarithromycin.
-
Verify that the system meets predefined criteria for resolution between the two peaks, peak tailing, and reproducibility.
-
-
Analysis and Quantification:
-
Inject the sample solution.
-
Identify the peak for de(cladinosyl) clarithromycin based on its retention time relative to the reference standard.
-
Quantify the impurity based on its peak area relative to the area of the clarithromycin peak or a reference standard of known concentration.
-
Section 7: Metabolic Fate
Studies on the metabolism of clarithromycin in humans have identified three primary metabolic pathways:
-
14-Hydroxylation to form the active metabolite 14-(R)-hydroxyclarithromycin.[1]
-
N-Demethylation of the desosamine sugar.[1]
-
Hydrolysis of the cladinose sugar. [1]
The third pathway directly results in the formation of de(cladinosyl) clarithromycin, confirming its status as an in vivo human metabolite. While 14-hydroxyclarithromycin is considered the major active metabolite, particularly for its synergistic activity against H. influenzae, the presence of de(cladinosyl) clarithromycin as another biologically active metabolite contributes to the overall pharmacological profile of the parent drug. The nonlinear pharmacokinetics of clarithromycin at higher doses suggest that these metabolic pathways can become saturated.[1]
Conclusion
De(cladinosyl) clarithromycin is a multifaceted molecule that warrants significant attention from pharmaceutical scientists. It is not only a key impurity and degradation product that must be monitored and controlled to ensure the quality and stability of clarithromycin products, but also an active metabolite with potent antibacterial properties.
Understanding its chemical structure, physicochemical behavior, and biological activity is paramount for developing robust formulations and analytical methods. The insights gained from studying this compound—particularly the dispensable role of the cladinose sugar for core antibacterial activity—have informed the development of next-generation macrolides like the ketolides. For professionals in drug development, a thorough characterization of de(cladinosyl) clarithromycin is a critical component of a comprehensive quality-by-design (QbD) approach to clarithromycin-based therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58150421, De(cladinosyl) Clarithromycin. Retrieved February 7, 2026, from [Link]
-
SynThink. (n.d.). 118058-74-5 De(cladinosyl) Clarithromycin. Retrieved February 7, 2026, from [Link]
- Google Patents. (2016). CN105418709A - Method for preparing clarithromycin impurity.
-
Taylor & Francis. (n.d.). Cladinose – Knowledge and References. Retrieved February 7, 2026, from [Link]
-
Kawakami, K., et al. (2013). Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions. PubMed. Retrieved February 7, 2026, from [Link]
-
Mordi, M. N., et al. (2000). Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy. Journal of Medicinal Chemistry, 43(3), 467-74. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2000). Acid-Catalyzed Degradation of Clarithromycin and Erythromycin B: A Comparative Study Using NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Medscape. (n.d.). Clarithromycin dosing, indications, interactions, adverse effects, and more. Retrieved February 7, 2026, from [Link]
-
Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical Pharmacokinetics, 37(5), 385-98. Retrieved February 7, 2026, from [Link]
- Google Patents. (2006). WO2006064299A1 - Industrial process of clarithromycin associated with controlled level of side products.
-
ResearchGate. (2013). Development and Validation of RP-HPLC Method for Quantitation of Clarithromycin in Matrix Tablet Dosage Form. Retrieved February 7, 2026, from [Link]
-
Yan, M., et al. (2017). Synthesis and antibacterial activity of novel 3-O-descladinosylazithromycin derivatives. European Journal of Medicinal Chemistry, 127, 874-884. Retrieved February 7, 2026, from [Link]
-
Klitgaard, J. S., & Douthwaite, S. (2012). The macrolide antibiotic renaissance. PMC. Retrieved February 7, 2026, from [Link]
-
Zuckerman, J. M. (2004). Macrolides and ketolides: azithromycin, clarithromycin, telithromycin. Infectious Disease Clinics of North America, 18(3), 621-49. Retrieved February 7, 2026, from [Link]
-
Fernandes, P. B., et al. (1989). Clarithromycin minimal inhibitory and bactericidal concentrations against Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 33(9), 1531-4. Retrieved February 7, 2026, from [Link]
-
Ferrero, J. L., et al. (1990). Metabolism and disposition of clarithromycin in man. Drug Metabolism and Disposition, 18(4), 441-6. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). Theoretical and experimental investigation on clarithromycin, erythromycin A and azithromycin and descladinosyl derivatives of clarithromycin and azithromycin with 3-O substitution as anti-bacterial agents. Retrieved February 7, 2026, from [Link]
-
Arsic, B., et al. (2014). Theoretical and experimental investigation on clarithromycin, erythromycin A and azithromycin and descladinosyl derivatives of clarithromycin and azithromycin with 3-O substitution as anti-bacterial agents. MedChemComm, 5, 1347-1354. Retrieved February 7, 2026, from [Link]
-
Slideshare. (2017). macrolides, Structure activity relation ship. Retrieved February 7, 2026, from [Link]
-
Llorca, L., et al. (2023). Antibiotic Susceptibility and Clarithromycin Resistance Determinants in Helicobacter pylori in the Northeast of Spain: A One-Year Prospective Study. PMC. Retrieved February 7, 2026, from [Link]
-
Davies, B. I., et al. (1994). The concentrations of clarithromycin and its 14-hydroxy metabolite in sputum of patients with bronchiectasis following single dose oral administration. Journal of Antimicrobial Chemotherapy, 33(5), 1007-15. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Retrieved February 7, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Clarithromycin-impurities. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Structure–Activity Relationships for Three Macrolide Antibiotics in Haemophilus influenzae. Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (2011). RP-HPLC method for clarithromycin assay in bulk and formulation. Retrieved February 7, 2026, from [Link]
-
D'Andrea, L. D., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. PMC. Retrieved February 7, 2026, from [Link]
-
Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. MDPI. Retrieved February 7, 2026, from [Link]
-
Marosevic, D., & Simicic, M. (2017). Trends in the minimum inhibitory concentrations of erythromycin, clarithromycin, azithromycin, ciprofloxacin, and trimethoprim/sulfamethoxazole against Bordetella pertussis. Central European Journal of Public Health, 25(4), 284-288. Retrieved February 7, 2026, from [Link]
-
Hasanzadeh, F., et al. (2013). Clarithromycin Dissolution Enhancement by Preparation of Aqueous Nanosuspensions Using Sonoprecipitation Technique. PMC. Retrieved February 7, 2026, from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 7, 2026, from [Link]
-
Nightingale, C. H., et al. (1996). Antimicrobial Activities and Postantibiotic Effects of Clarithromycin, 14-Hydroxy-Clarithromycin, and Azithromycin in Epithelial Cell Lining Fluid against Clinical Isolates of Haemophilus influenzae and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 40(5), 1195-9. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2010). Determination of related substances in clarithromycin extended release tablets by HPLC with gradient elution. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of the ketolides. Retrieved February 7, 2026, from [Link]
-
Waters. (n.d.). Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology. Retrieved February 7, 2026, from [Link]
-
King, A., & Phillips, I. (1991). A comparison of the in-vitro activity of clarithromycin, a new macrolide antibiotic, with erythromycin and other oral agents. Journal of Hospital Infection, 19 Suppl A, 3-9. Retrieved February 7, 2026, from [Link]
-
New Drug Approvals. (2021). CLARITHROMYCIN. Retrieved February 7, 2026, from [Link]
